![molecular formula C30H35NO6 B14177325 Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate CAS No. 1075726-78-1](/img/structure/B14177325.png)
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves multiple steps. One common method starts with the conversion of eugenol methyl ether to a secondary alcohol, followed by a Ritter reaction with benzyl cyanide, and a cyclization reaction of the amide obtained to isoquinoline using sulfuric acid . The addition reaction between eugenol methyl ether and formic acid yields 1-(3,4-dimethoxyphenyl)-2-propyl formate, which is then hydrolyzed with potassium hydroxide to form 1-(3,4-dimethoxyphenyl)-2-propanol. This intermediate undergoes a Ritter reaction with benzyl cyanide to yield N-[1-benzyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-acetamide, which is then cyclized with sulfuric acid to produce the target compound .
Chemical Reactions Analysis
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and benzyl cyanide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoquinoline derivatives, while reduction reactions can produce various alcohols and amines .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antitumor, antimalarial, and antiviral agent . Its ability to interact with various molecular targets makes it a valuable compound for drug development and therapeutic research .
Mechanism of Action
The mechanism of action of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar compounds to Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate include other isoquinoline derivatives such as 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline . These compounds share similar chemical structures and biological activities but may differ in their specific molecular interactions and therapeutic potentials . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
1075726-78-1 |
|---|---|
Molecular Formula |
C30H35NO6 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C30H35NO6/c1-33-26-11-10-22(17-27(26)34-2)16-25-24-19-29(36-4)28(35-3)18-23(24)12-14-31(25)15-13-30(32)37-20-21-8-6-5-7-9-21/h5-11,17-19,25H,12-16,20H2,1-4H3/t25-/m1/s1 |
InChI Key |
DVFOFXJFZUMRFZ-RUZDIDTESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)

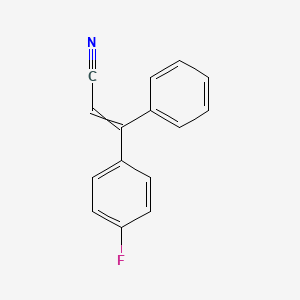
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)

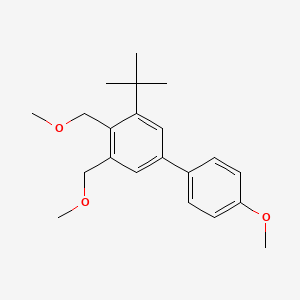
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
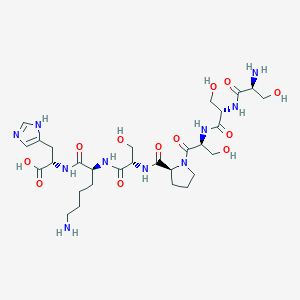
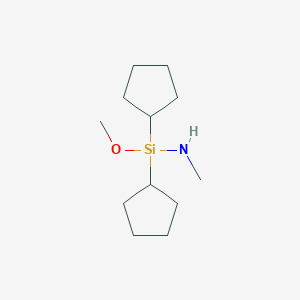

![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
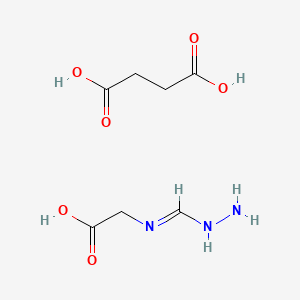
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
